3-(4-Bromophenyl)-2-cyanoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-cyanoacrylic acid: is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol 3-(4-Bromophenyl)-2-cyano-2-propenoic acid . This compound is commonly used as a matrix substance for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-cyanoacrylic acid typically involves the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-2-cyanoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in anhydrous solvents.
Oxidation Reactions: Reagents like or .
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride .
Major Products Formed:
Substitution Reactions: Formation of various substituted cinnamic acids.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
3-(4-Bromophenyl)-2-cyanoacrylic acid has several scientific research applications:
Chemistry: Used as a matrix substance in MALDI-MS for the analysis of peptides, proteins, and other biomolecules.
Biology: Employed in the study of protein-protein interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
- 4-Chloro-alpha-cyanocinnamic acid
- 4-Fluoro-alpha-cyanocinnamic acid
- Alpha-cyano-4-hydroxycinnamic acid
Comparison:
- 3-(4-Bromophenyl)-2-cyanoacrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
- 4-Chloro-alpha-cyanocinnamic acid and 4-Fluoro-alpha-cyanocinnamic acid have similar structures but differ in their halogen substituents, affecting their chemical properties and applications.
- Alpha-cyano-4-hydroxycinnamic acid has a hydroxyl group, making it more hydrophilic and suitable for different types of reactions and applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWONLOPJHWIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.